

# Spectroscopic Profile of 4-Chlorobenzoylacetoneitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chlorobenzoylacetoneitrile

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of **4-Chlorobenzoylacetoneitrile** (CAS No. 4640-66-8), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## Summary of Spectroscopic Data

The spectroscopic data for **4-Chlorobenzoylacetoneitrile** ( $C_9H_6ClNO$ , Molecular Weight: 179.60 g/mol) is crucial for its identification and characterization. The following tables summarize the key findings from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1H$  NMR Spectroscopic Data for **4-Chlorobenzoylacetoneitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.88	Doublet (d)	8.4	2H	Ar-H
7.52	Doublet (d)	8.4	2H	Ar-H
4.06	Singlet (s)	-	2H	-CH <sub>2</sub> -

Predicted data obtained from a 400 MHz spectrometer in  $\text{CDCl}_3$ .[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Chlorobenzoylacetone**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	-

## Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for **4-Chlorobenzoylacetone**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Specific peak list not available in search results	C=O (Ketone), C≡N (Nitrile), C-Cl (Aryl chloride), C-H (Aromatic/Aliphatic)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **4-Chlorobenzoylacetone**[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
179	~40	$[\text{M}]^+$ (Molecular Ion)
181	~13	$[\text{M}+2]^+$ (Isotope Peak)
139	100	$[\text{ClC}_6\text{H}_4\text{CO}]^+$
111	~30	$[\text{C}_6\text{H}_4\text{Cl}]^+$
75	~15	$[\text{C}_6\text{H}_3]^+$

## Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of spectroscopic data. The following sections describe generalized protocols applicable to the characterization of **4-Chlorobenzoylacetone**.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.<sup>[3]</sup> The sample (around 5-20 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. For <sup>13</sup>C NMR, a greater number of scans is usually required due to the low natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

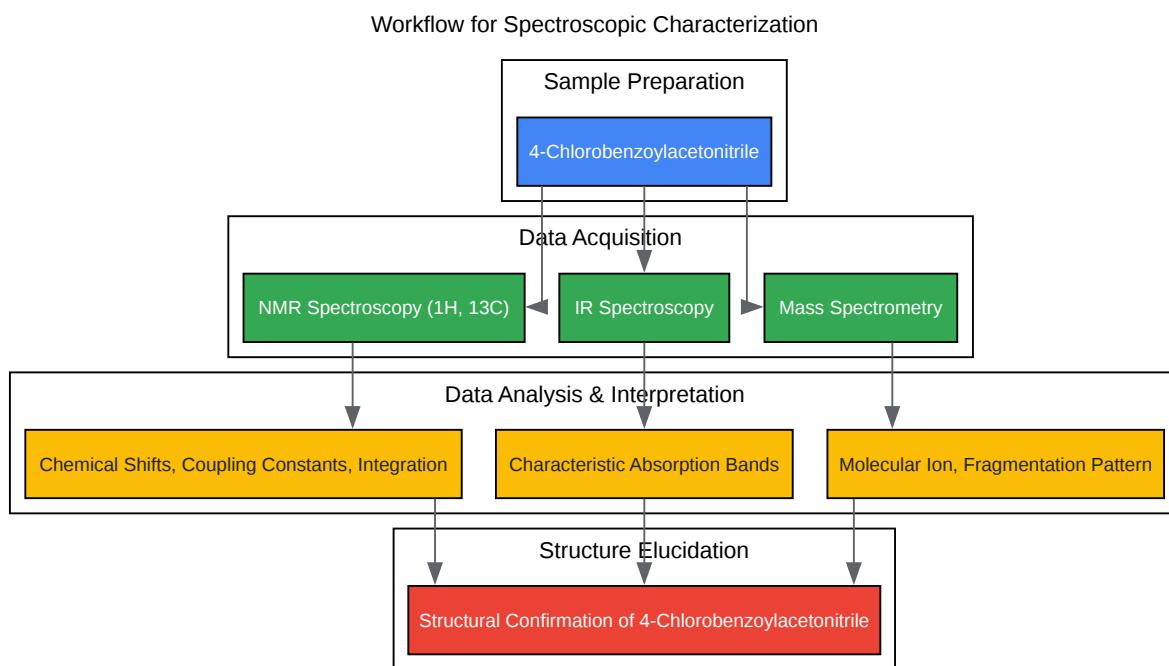
Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum is collected prior to the sample measurement to subtract the contributions from atmospheric water and carbon dioxide.

## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like **4-Chlorobenzoylacetoneitrile**.



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Caption: Spectroscopic Analysis Workflow.

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## References

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